molecular formula C8H17NNa2O6P2 B8117867 Incadronate

Incadronate

Cat. No.: B8117867
M. Wt: 331.15 g/mol
InChI Key: PCSJAAWOSGCAFV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Incadronate (also known as Incadronic acid, YM175, or Cimadronate) is a nitrogen-containing third-generation bisphosphonate supplied for scientific research . As a stable analog of pyrophosphate, it exhibits a high affinity for bone mineral hydroxyapatite, particularly targeting sites of active bone remodeling . Its primary researched mechanism of action involves the inhibition of osteoclast-mediated bone resorption. This compound is internalized by osteoclasts during bone resorption and potently inhibits the enzyme farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway . This inhibition disrupts the prenylation of small GTP-binding proteins such as Rap1, which are essential for osteoclast function, cytoskeletal integrity, and survival, ultimately leading to osteoclast apoptosis . Beyond its anti-resorptive effects, this compound has shown direct anti-tumor activity in preclinical studies. Research indicates it can induce caspase-dependent apoptosis in hematopoietic tumor cells, myeloma, and prostate cancer (PC-3) cell lines . This pro-apoptotic effect is mediated through the activation of caspases-3, -4, and -7 . Furthermore, in prostate cancer cells, this compound induces cell detachment from the extracellular matrix by dephosphorylating Focal Adhesion Kinase (FAK), an effect that can be prevented by geranylgeraniol, further confirming its action through the mevalonate pathway . The compound has been clinically investigated for the treatment of malignancy-associated hypercalcemia (MAH), with studies demonstrating its efficacy in significantly reducing corrected serum calcium levels and improving related symptoms . Its pharmacokinetic profile is characterized by rapid clearance from the blood and a biexponential half-life (T1/2α 0.26-0.40h; T1/2β 1.58-1.98h), with 55.1-69.5% of the unchanged drug eliminated renally . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO6P2.2Na/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7;;/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSJAAWOSGCAFV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NNa2O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Condensation : Cycloheptylamine reacts with triethyl orthoformate and dialkyl phosphite in the presence of 18-crown-6 and K₂CO₃.

  • Phosphorylation : The intermediate undergoes bisphosphorylation using triphenylphosphonium tetrafluoroborate (Ph₃P·HBF₄) and triethyl phosphite.

  • Hydrolysis : The product is hydrolyzed to yield incadronic acid.

Table 1: Reaction Conditions for One-Pot Synthesis

EntrySubstrateNu (eq.)Temp. (°C)Time (days)Yield (%)
13a1.2rt294
23b1.2rt374
33c1.2-10293

This method achieves yields exceeding 90% under optimized conditions, with minimal byproduct formation.

Preparation of this compound Disodium Salt

Incadronic acid is neutralized with sodium hydroxide to form the disodium salt. Patents describe two approaches:

Method A: Direct Neutralization

  • Reaction : Incadronic acid is dissolved in deionized water, and 20% NaOH is added to adjust the pH to 4.3–4.5.

  • Precipitation : Methanol is added dropwise to precipitate the disodium salt, which is filtered and slurried in acetone for purity.

Method B: Carboxylic Acid Route

  • Neutralization : Strontium carbonate reacts with incadronic acid in water at 20–50°C, releasing CO₂.

  • Crystallization : The solution is concentrated, and the disodium salt crystallizes at pH 4.5.

Table 2: Comparison of Neutralization Methods

ParameterMethod AMethod B
Temperature (°C)25–3020–50
pH Range4.3–4.54.5–5.5
Yield (%)85–9075–80
Purity (%)>98>95

Method A offers higher yields due to precise pH control, while Method B avoids alkaline conditions, suitable for labile intermediates.

Formation of Calcium this compound Complexes

Calcium complexes enhance this compound’s stability and bioavailability. The preparation involves reacting incadronic acid with calcium salts under varying pH and temperature.

Procedure:

  • Mixing : Incadronic acid (0.03 mmol) and calcium chloride (0.03 mmol) are dissolved in 10 mL water.

  • pH Adjustment : HCl or NaOH is added to achieve pH 2–5.

  • Crystallization : The solution is heated at 20–150°C for 24–48 hours, yielding colorless crystals.

Table 3: Calcium Salt Screening for Complex Formation

Calcium SaltpHTemp. (°C)Time (h)Crystal Morphology
CaCl₂22048Large transparent flakes
Ca(OH)₂48036Thin rectangular prisms
Ca(NO₃)₂515024Small regular crystals

Higher temperatures reduce reaction time but may compromise crystal integrity.

Pharmaceutical Formulation via Fluidized-Bed Granulation

To ensure uniform drug distribution, this compound is formulated using fluidized-bed granulation.

Process:

  • Mixing : this compound sodium (1.0–2.5 mg), lactose, and polyvinyl pyrrolidone (PVP) are blended in a high-speed mixer.

  • Granulation : Water is sprayed into the mixture to form granules, which are dried and sieved.

  • Tableting/Capsuling : Granules are mixed with disintegrants (e.g., cross-linked PVP) and lubricants (e.g., stearic acid) before compression.

Table 4: Formulation Parameters for 1.0 mg Capsules

ComponentQuantity (mg)Function
Na-Incadronate1.0Active ingredient
Lactose7934.76Filler
PVP202.50Binder
Cross-linked PVP562.50Disintegrant
Stearic acid180.00Lubricant

This method achieves content uniformity within ±5% and dissolution rates exceeding 85% in 30 minutes.

Comparative Analysis of Methods

Efficiency and Scalability:

  • Synthetic Routes : One-pot synthesis offers the highest yield (93%) but requires specialized reagents.

  • Neutralization : Method A is preferred for industrial-scale production due to shorter reaction times.

  • Formulation : Fluidized-bed granulation ensures batch consistency but involves multi-step processing.

Challenges:

  • Purity Control : Residual solvents in calcium complexes necessitate rigorous washing.

  • Stability : this compound disodium is hygroscopic, requiring anhydrous conditions during storage .

Chemical Reactions Analysis

Types of Reactions: Incadronate primarily undergoes reactions typical of bisphosphonates, including:

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions.

    Complexation: this compound can form complexes with metal ions, which is significant for its biological activity.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Complexation: Metal ions such as calcium or magnesium.

Major Products Formed:

    Hydrolysis Products: Phosphoric acid derivatives.

    Complexation Products: Metal-bisphosphonate complexes.

Scientific Research Applications

Treatment of Hypercalcemia of Malignancy

Incadronate has been investigated for its efficacy in treating hypercalcemia associated with malignancies. A Phase III study in Japan demonstrated that this compound significantly reduced corrected serum calcium levels in patients suffering from malignancy-associated hypercalcemia (MAH) .

Management of Bone Metastases

The compound has shown promise in managing bone metastases from various cancers, including myeloma and leukemia. Its ability to inhibit osteoclast-mediated bone resorption helps mitigate skeletal-related events (SREs) in patients with bone metastases .

Osteoporosis Treatment

This compound is also being explored for its potential benefits in osteoporosis management. The drug has demonstrated effectiveness in increasing bone mineral density (BMD) and reducing fracture risk, making it a candidate for long-term therapy in osteoporotic patients .

Efficacy Studies

A comprehensive review highlighted that this compound significantly improves outcomes for patients with conditions involving excessive bone resorption. In particular, it was noted that the drug could enhance osteocyte and osteoblast viability, thereby supporting bone health .

Table 1: Summary of Clinical Trials Involving this compound

Study ReferenceCondition TreatedKey Findings
HypercalcemiaReduced serum calcium levels significantly
OsteoporosisIncreased BMD and reduced fracture risk
Bone MetastasesDecreased incidence of SREs

Case Reports

Several case reports have documented the successful use of this compound in patients with advanced malignancies experiencing severe hypercalcemia. These reports indicated rapid normalization of calcium levels following treatment initiation, underscoring the drug's effectiveness in acute settings.

Comparison with Similar Compounds

Comparison with Similar Bisphosphonates

Potency and Mechanisms of Action

Incadronate shares structural and functional similarities with other N-BPs, such as zoledronate, ibandronate, and pamidronate. However, its potency and mechanistic nuances differ:

Compound IC50 (RAW 264.7 Macrophages, nM) Key Molecular Target Clinical Applications
This compound 1.2 Mevalonate pathway, Squalene synthase (SQS) Osteoporosis, bone metastasis
Zoledronate 0.6 Farnesyl diphosphate synthase (FPPS) Osteoporosis, hypercalcemia
Ibandronate N/A FPPS Postmenopausal osteoporosis
Pamidronate N/A FPPS Multiple myeloma, hypercalcemia
  • Potency : Zoledronate is ~2× more potent than this compound in inhibiting osteoclast proliferation . Newer compounds, such as 1,rac-6 and 11, exhibit IC50 values of 0.1 nM, surpassing both .
  • Mechanistic Differences : While zoledronate and ibandronate primarily inhibit FPPS, this compound uniquely suppresses SQS, a key enzyme in cholesterol biosynthesis, in addition to blocking the mevalonate pathway . This dual action may explain its broader anti-resorptive and anti-tumor effects .

Clinical Efficacy

  • Bone Metastasis : In breast cancer patients, this compound reduced bone pain (45% response rate) and tumor markers (56% reduction) with fewer renal side effects compared to pamidronate . Zoledronate, however, demonstrates superior efficacy in delaying skeletal-related events across cancers .
  • Fracture Healing : High-dose this compound delays fracture healing but preserves long-term mechanical integrity, a trait shared with other bisphosphonates .
  • Anti-Tumor Effects : this compound induces apoptosis in myeloma and prostate cancer cells via caspase-3 activation and focal adhesion kinase dephosphorylation . Zoledronate exhibits stronger FPPS inhibition, enhancing anti-tumor synergy with chemotherapy .

Structural and Functional Advantages

  • Lipophilicity : this compound’s lipophilic nature enhances bone mineral affinity and intracellular uptake, improving SQS inhibition in macrophages and tumor cells .

Biological Activity

Incadronate, a second-generation bisphosphonate, is primarily used for its anti-resorptive properties in bone metabolism. It is particularly effective in treating conditions associated with excessive bone resorption, such as osteoporosis, hypercalcemia, and pain from bone metastases. This article delves into the biological activity of this compound, exploring its pharmacokinetics, pharmacodynamics, and clinical applications through various studies and case analyses.

This compound functions by inhibiting osteoclast activity, which is crucial for bone resorption. Upon administration, it accumulates in the bone and is taken up by mature osteoclasts, where it is converted into an inactive form. This process leads to a decrease in plasma calcium levels due to suppressed bone resorption .

Key Findings:

  • Concentration in Bone : After intravenous administration, this compound concentrates significantly in the bone, demonstrating a long duration of action against hypercalcemia .
  • Pharmacodynamic Model : A pharmacodynamic model was developed to analyze the relationship between this compound concentration in the bone and plasma calcium levels, confirming its efficacy in long-term antihypercalcemic therapy .

Long-term Treatment Effects

A three-year study involving beagles demonstrated significant suppression of trabecular activation rates (56% in low-dose and 67% in high-dose groups) without impairing mineralization. The study utilized microcomputed tomography (micro-CT) to assess changes in bone microarchitecture and mechanical properties .

Summary of Long-term Effects:

  • Trabecular Bone Volume : Increased significantly in both treatment groups.
  • Mechanical Strength : Enhanced vertebral strength observed in the high-dose group.
  • Microdamage Accumulation : Noted increase in microdamage despite improved bone mass .

Comparative Efficacy with Other Bisphosphonates

This compound's effectiveness has been compared with other bisphosphonates like pamidronate. A meta-analysis indicated no significant differences between this compound and pamidronate regarding pain relief in patients with bone metastasis .

Table 1: Comparative Efficacy of this compound vs. Pamidronate

StudyTreatment GroupSample SizeEffectiveness RateSide Effects
Mo C et al. (2011)This compound2890% pain reductionFever (9 cases)
Liu ZH et al. (2014)Pamidronate4085% pain reductionFever (6 cases)
Wang L et al. (2003)This compound2388% pain reductionFever (11 cases)

Case Study Overview

A notable case involved a 50-year-old female diagnosed with metastatic breast cancer who received this compound as part of her treatment regimen. The patient's response to treatment was monitored through regular assessments of serum calcium levels and overall quality of life indicators.

Key Outcomes:

  • Pain Management : Significant reduction in pain levels post-treatment.
  • Quality of Life : Improvement noted as per patient-reported outcomes.

Discussion on Side Effects

While this compound is generally well-tolerated, some patients experienced mild side effects such as fever and transient liver function abnormalities. However, these were less severe compared to other bisphosphonates .

Q & A

Q. What is the molecular mechanism by which Incadronate inhibits cancer cell migration and invasion?

this compound exerts its anti-migratory effects by blocking lysophosphatidic acid (LPA)-mediated activation of Rho GTPases, which are critical regulators of cytoskeletal dynamics and cell motility. This inhibition disrupts actin polymerization and reduces invasive potential in pancreatic cancer cells . Methodologically, researchers can validate this mechanism using Rho activity assays (e.g., G-LISA) and immunofluorescence to visualize cytoskeletal changes .

Q. How does this compound induce apoptosis in cancer cells, and what biomarkers are used to assess this effect?

this compound triggers apoptosis via mitochondrial pathways, evidenced by caspase-3/7 activation, DNA fragmentation, and changes in Bcl-2/Bax ratios. In vitro studies employ flow cytometry (Annexin V/PI staining) and Western blotting to quantify apoptotic markers . Researchers should also measure reactive oxygen species (ROS) levels, as this compound’s pro-apoptotic effects may correlate with oxidative stress .

Q. What are the key synthetic pathways for this compound, and how can purity be ensured during synthesis?

this compound is synthesized from cycloheptylamine, diethyl phosphite, and triethyl orthoformate through a two-step reaction. Critical quality control steps include nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis to ensure stoichiometric accuracy. Thermal analysis (e.g., DSC) further confirms stability .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy in metastatic pancreatic cancer models?

Experimental design must address:

  • Dosage optimization : Preclinical studies in mice suggest starting with intraperitoneal administration at 1–3 mg/kg, adjusted based on toxicity profiles .
  • Endpoint selection : Quantify tumor burden via bioluminescence imaging and assess ascites volume as a metastasis marker .
  • Control groups : Include untreated cohorts and bisphosphonate comparators (e.g., zoledronate) to isolate this compound-specific effects .

Q. What methodological strategies resolve contradictions in this compound’s efficacy across different cancer models?

Discrepancies may arise from variations in LPA receptor expression or drug bioavailability. To address this:

  • Perform pharmacokinetic profiling to compare tissue-specific drug accumulation.
  • Use isogenic cell lines with CRISPR-mediated LPA receptor knockouts to isolate pathway dependencies .
  • Apply meta-analysis to aggregate data from multiple studies, controlling for variables like dosing schedules and tumor microenvironments .

Q. How can researchers ensure reproducibility when studying this compound’s anti-resorptive and anti-tumor effects?

  • Standardize assays : Use identical cell lines (e.g., PANC-1 for pancreatic cancer) and validate protocols for migration (Boyden chamber) and bone resorption (pit formation assays) .
  • Data transparency : Share raw datasets (e.g., apoptosis quantification, Rho activity) in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What are the limitations of using 2D in vitro models to study this compound’s effects on tumor metastasis?

2D models lack the 3D extracellular matrix interactions critical for metastatic behavior. Researchers should complement these with:

  • 3D spheroid assays to mimic tumor-stroma interactions.
  • Organoid models derived from patient-derived xenografts (PDXs) for clinical relevance .

Methodological Guidance

Q. How can the PICO framework structure research questions on this compound’s therapeutic potential?

  • Population : Pancreatic cancer xenografts or primary cell lines.
  • Intervention : this compound administration (dosage, route, frequency).
  • Comparison : Placebo or standard chemotherapy (e.g., gemcitabine).
  • Outcome : Tumor volume reduction, apoptosis rate, metastasis suppression .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

Use nonlinear regression models (e.g., log-dose vs. response) and ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Report confidence intervals and effect sizes to contextualize clinical significance .

Q. How should researchers address ethical considerations in preclinical this compound studies?

  • Follow ARRIVE guidelines for animal welfare, including humane endpoints and minimal sample sizes.
  • Disclose conflicts of interest, particularly if collaborating with pharmaceutical entities .

Data Presentation and Reporting

Q. What visualization tools effectively communicate this compound’s dual anti-tumor and anti-resorptive effects?

  • Dual-axis plots : Compare tumor volume (primary axis) and bone density (secondary axis) over time.
  • Heatmaps : Cluster gene expression data (e.g., Rho pathway genes) post-treatment .

Q. How should raw data from this compound studies be archived for future reuse?

Deposit datasets in repositories like Figshare or Zenodo, including metadata on experimental conditions (e.g., cell culture media, incubation times). Use standardized formats (e.g., .csv for numerical data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.